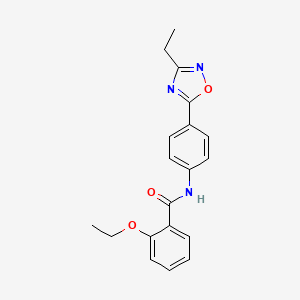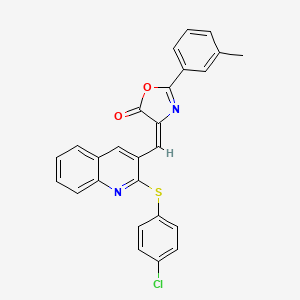
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which in turn leads to the suppression of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to the suppression of neuronal activity. This increase in GABA levels has been associated with the suppression of seizures and anxiety-like behaviors in animal models. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of addiction disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA-AT, which allows for the specific targeting of this enzyme. Additionally, this compound has a low potential for toxicity, making it a safe compound for use in animal models. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various neurological disorders. Some future directions for research on this compound include investigating its potential use in the treatment of addiction disorders, exploring its effects on cognitive function, and further elucidating its mechanism of action. Additionally, the development of more soluble analogs of this compound could improve its efficacy and make it more suitable for clinical use.
Méthodes De Synthèse
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the use of various reagents and solvents. The synthesis involves the formation of a piperidine ring, which is then coupled with a dichlorobenzoyl group. The final step involves the introduction of a cyclopropyl group to the piperidine ring.
Applications De Recherche Scientifique
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. This increase in GABA levels has been associated with the suppression of seizures and anxiety-like behaviors in animal models.
Propriétés
IUPAC Name |
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-11-1-4-13(14(18)9-11)16(22)20-7-5-10(6-8-20)15(21)19-12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFPTBEZMCVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




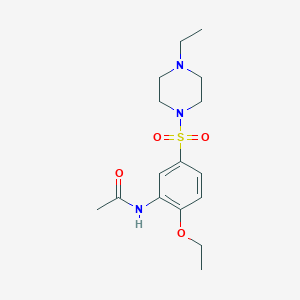
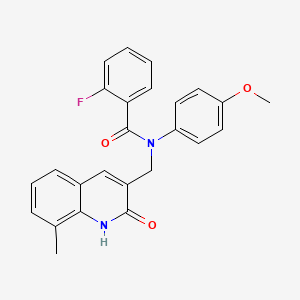



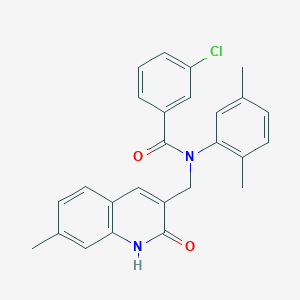

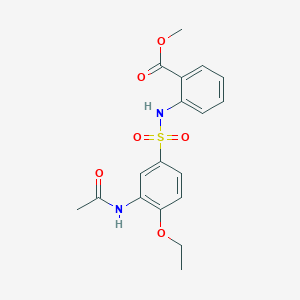
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
